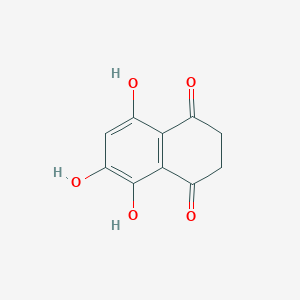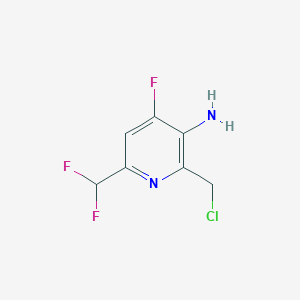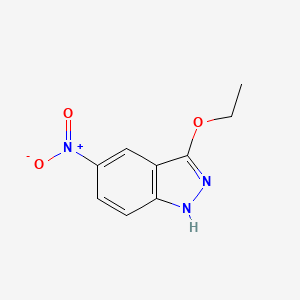
6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Chloro-N-(cyclopropylméthyl)pyrazine-2-carboxamide est un composé chimique qui a suscité l’attention dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles. Ce composé est un dérivé de la pyrazine, un hétérocycle contenant de l’azote, connu pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 6-Chloro-N-(cyclopropylméthyl)pyrazine-2-carboxamide implique généralement la réaction de l’acide pyrazine-2-carboxylique avec le chlorure de thionyle pour former le chlorure d’acyle correspondant. Cet intermédiaire est ensuite mis à réagir avec la cyclopropylméthylamine pour donner le carboxamide souhaité . Les conditions réactionnelles comprennent souvent l’utilisation d’une atmosphère inerte, telle que l’azote ou l’argon, et des températures allant de 0 °C à la température ambiante.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, la purification du produit final est généralement réalisée par des techniques de recristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : Le 6-Chloro-N-(cyclopropylméthyl)pyrazine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chloro, où des nucléophiles tels que des amines ou des thiols peuvent remplacer l’atome de chlore.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits formés :
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation des amines ou des alcools correspondants.
Substitution : Formation de dérivés de la pyrazine substitués.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses propriétés antimicrobiennes et antifongiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 6-Chloro-N-(cyclopropylméthyl)pyrazine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Dans le contexte de son activité antituberculeuse, il est censé inhiber la synthèse des acides mycoliques, qui sont des composants essentiels de la paroi cellulaire mycobactérienne . Cette inhibition perturbe l’intégrité de la paroi cellulaire, ce qui conduit à la mort de la bactérie.
Composés similaires :
Pyrazinamide : Un médicament antituberculeux de première intention avec un noyau pyrazine similaire.
N-phénylpyrazine-2-carboxamides : Connues pour leur activité antimycobactérienne.
Dérivés de la pyrazine : Divers dérivés ont été étudiés pour leurs propriétés antimicrobiennes et antifongiques.
Unicité : Le 6-Chloro-N-(cyclopropylméthyl)pyrazine-2-carboxamide se démarque par son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques. Son groupe cyclopropylméthyle améliore sa lipophilie, ce qui peut améliorer sa capacité à pénétrer les membranes biologiques et à atteindre ses sites cibles.
Comparaison Avec Des Composés Similaires
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core.
N-phenylpyrazine-2-carboxamides: Known for their anti-mycobacterial activity.
Pyrazine derivatives: Various derivatives have been studied for their antimicrobial and antifungal properties.
Uniqueness: 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropylmethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and reach its target sites.
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14) |
Clé InChI |
VGNOUMIFHSSXGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)C2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)



![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
